2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and naphthopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsKey reagents often used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives .
Scientific Research Applications
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-di(pyridin-4-yl)thiophene: Shares the thiophene and pyridine components but lacks the naphthopyran core.
4-(Pyridin-4-yl)aniline: Contains the pyridine moiety but differs in the rest of the structure.
Uniqueness
What sets 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one apart is its combination of three distinct aromatic systems, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photochemistry .
Properties
CAS No. |
652138-13-1 |
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Molecular Formula |
C22H13NO2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-thiophen-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO2S/c24-20-12-21(14-5-8-23-9-6-14)25-22-17-4-2-1-3-16(17)18(11-19(20)22)15-7-10-26-13-15/h1-13H |
InChI Key |
WQYFDEOPZFOGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CSC=C5 |
Origin of Product |
United States |
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